molecular formula C17H33N3O3 B6985570 tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate

tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate

Cat. No.: B6985570
M. Wt: 327.5 g/mol
InChI Key: BSXYZYLWPNEGBM-UHFFFAOYSA-N
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Description

Tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a dimethyl-substituted hexane chain, and a pyrrolidinone moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-16(2,3)9-7-12(20-15(22)23-17(4,5)6)11-19-13-8-10-18-14(13)21/h12-13,19H,7-11H2,1-6H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXYZYLWPNEGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(CNC1CCNC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate typically involves multiple stepsSpecific reaction conditions, such as the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, have been reported to yield intermediate compounds that can be further modified to obtain the target molecule .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the carbonyl group in the pyrrolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[5,5-dimethyl-1-[(2-oxopyrrolidin-3-yl)amino]hexan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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